2,7-Dibromo-9,9-dibutyl-9H-fluorene
Description
2,7-Dibromo-9,9-dibutyl-9H-fluorene is a halogenated fluorene derivative with the molecular formula C₂₁H₂₄Br₂ and a molecular weight of approximately 436.21 g/mol. The compound features two bromine atoms at the 2- and 7-positions of the fluorene backbone and two n-butyl groups (-C₄H₉) at the 9-position (Figure 1). This substitution pattern enhances solubility in organic solvents while maintaining the conjugated π-system critical for electronic applications .
The compound serves as a key monomer in synthesizing conjugated polymers for organic electronics, including organic field-effect transistors (OFETs), polymer solar cells (PSCs), and light-emitting diodes (LEDs). Its utility stems from its ability to undergo cross-coupling reactions (e.g., Suzuki or Yamamoto polymerization) to form rigid, planar polymers with tunable band gaps .
Properties
IUPAC Name |
2,7-dibromo-9,9-dibutylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQIUMIEAWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625926 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188200-91-1 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromo-9,9-dibutyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers for electronic applications.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Utilizes organotin compounds, palladium catalysts, and bases in similar solvents.
Major Products: The major products formed from these reactions are often conjugated polymers or small molecules with extended π-conjugation, which are useful in optoelectronic devices .
Scientific Research Applications
Chemistry: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its derivatives are explored for their electronic properties and stability .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being investigated for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of OLEDs, OPVs, and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which 2,7-Dibromo-9,9-dibutyl-9H-fluorene exerts its effects is primarily through its electronic properties. The bromine atoms and butyl groups influence the compound’s ability to participate in π-conjugation, which is crucial for its role in optoelectronic devices. The molecular targets are typically the active sites in the polymer chains or small molecules where electron transfer and light emission occur .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., octyl, decyl) improve solubility in nonpolar solvents but reduce crystallinity and charge-carrier mobility due to increased steric hindrance . Shorter chains (e.g., methyl) enhance rigidity and thermal stability but limit solution processability .
- Electronic Properties : The dibutyl derivative strikes a balance, offering sufficient solubility for thin-film fabrication while maintaining π-orbital overlap for efficient charge transport .
Thermal and Physical Properties
- Melting Points: 9,9-Dihexyl-2,7-dibromofluorene: 67–71°C . 9,9-Dimethyl-2,7-dibromofluorene: Higher melting point (>150°C inferred from crystallinity data) .
Crystallinity :
Biological Activity
2,7-Dibromo-9,9-dibutyl-9H-fluorene (C21H24Br2) is a halogenated fluorene derivative that has garnered interest due to its potential biological activities and applications in organic electronics. This article provides a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C21H24Br2
- Molecular Weight : 424.23 g/mol
- CAS Number : 22475893
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of anticancer research and antimicrobial properties. The compound has been studied for its interaction with biological macromolecules and its potential as a therapeutic agent.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce caspase-dependent apoptosis, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against various bacterial strains.
Research Findings:
A screening of different concentrations of this compound showed effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in cells, leading to damage and subsequent apoptosis.
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
